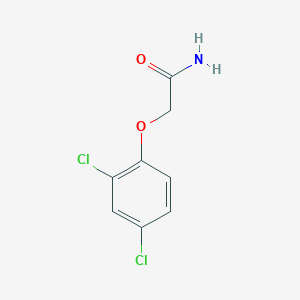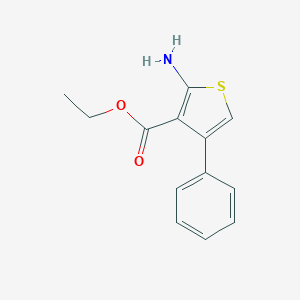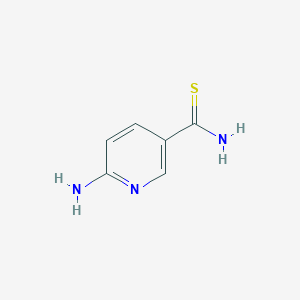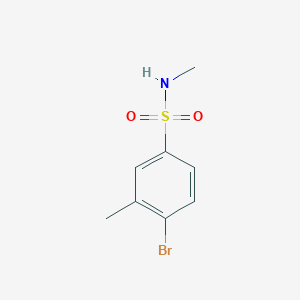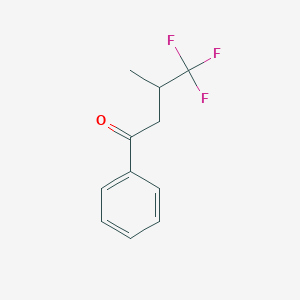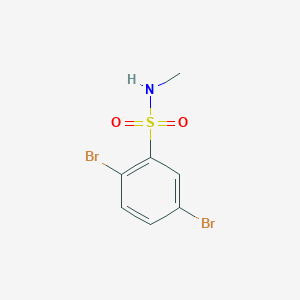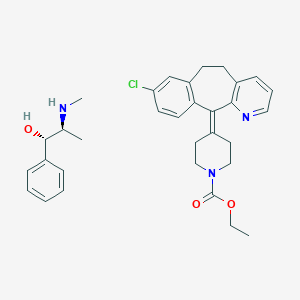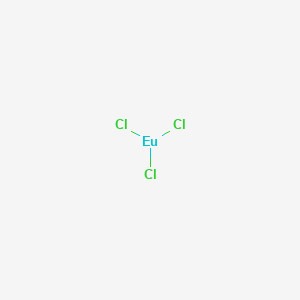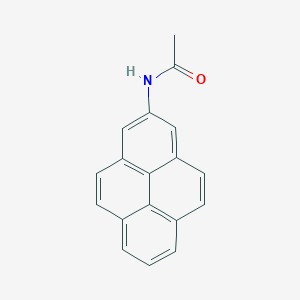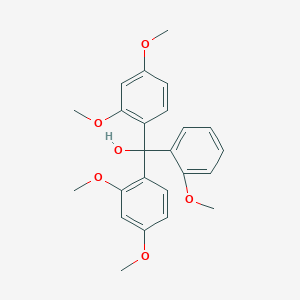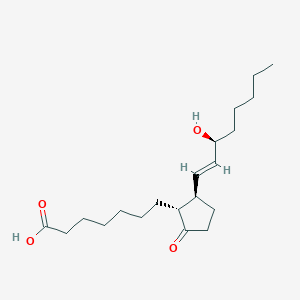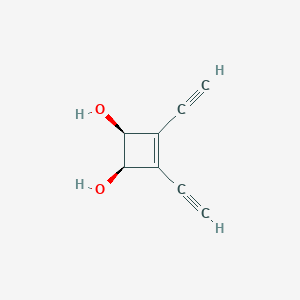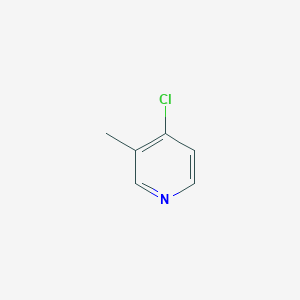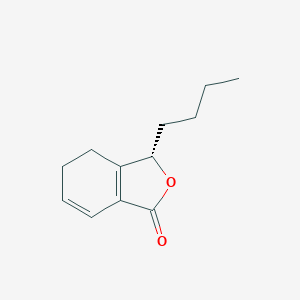![molecular formula C15H10N2O2 B157718 [Diisocyanato(phenyl)methyl]benzene CAS No. 10031-75-1](/img/structure/B157718.png)
[Diisocyanato(phenyl)methyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[Diisocyanato(phenyl)methyl]benzene is a chemical compound that is widely used in scientific research. It is a colorless to yellowish liquid that is soluble in organic solvents such as acetone, ethyl acetate, and toluene. This compound has been extensively studied for its potential applications in various fields, including materials science, pharmaceuticals, and biotechnology.
作用机制
The mechanism of action of [Diisocyanato(phenyl)methyl]benzene involves the reaction of the isocyanate groups with various nucleophiles, such as amino acids, peptides, and proteins. This reaction results in the formation of covalent bonds, leading to the cross-linking of polymers and the formation of new materials.
生化和生理效应
Studies have shown that exposure to [Diisocyanato(phenyl)methyl]benzene can cause respiratory and skin irritation. It has also been shown to have mutagenic and carcinogenic properties. Therefore, it is important to handle this compound with caution and follow proper safety procedures.
实验室实验的优点和局限性
One of the main advantages of using [Diisocyanato(phenyl)methyl]benzene in lab experiments is its ability to cross-link polymers and form new materials. This property makes it useful in the development of new materials with unique properties. However, the use of this compound requires proper safety precautions due to its potential health hazards.
未来方向
There are several future directions for the use of [Diisocyanato(phenyl)methyl]benzene in scientific research. One potential application is in the development of new drug delivery systems. This compound could be used to cross-link polymers and create new materials for drug delivery. Additionally, [Diisocyanato(phenyl)methyl]benzene could be used in the development of new materials for applications in electronics, aerospace, and other industries. Further research is needed to explore these potential applications and to better understand the properties of this compound.
Conclusion:
In conclusion, [Diisocyanato(phenyl)methyl]benzene is a chemical compound that has potential applications in various fields, including materials science, pharmaceuticals, and biotechnology. While it has unique properties that make it useful in scientific research, it is important to handle this compound with caution due to its potential health hazards. Further research is needed to explore the potential applications of this compound and to better understand its properties.
合成方法
The synthesis of [Diisocyanato(phenyl)methyl]benzene can be achieved through several methods, including the reaction of phenylmethyl isocyanate with benzene diisocyanate. Another method involves the reaction of phenylmethyl isocyanate with 4,4'-methylenebis(phenyl isocyanate).
科学研究应用
[Diisocyanato(phenyl)methyl]benzene has been widely used in scientific research due to its unique chemical properties. It is commonly used as a cross-linking agent for polyurethane and epoxy resins. It is also used in the production of adhesives, coatings, and sealants. Additionally, this compound has potential applications in drug delivery systems and as a precursor for the synthesis of new materials.
属性
CAS 编号 |
10031-75-1 |
|---|---|
产品名称 |
[Diisocyanato(phenyl)methyl]benzene |
分子式 |
C15H10N2O2 |
分子量 |
250.25 g/mol |
IUPAC 名称 |
[diisocyanato(phenyl)methyl]benzene |
InChI |
InChI=1S/C15H10N2O2/c18-11-16-15(17-12-19,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H |
InChI 键 |
LNWBFIVSTXCJJG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(N=C=O)N=C=O |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(N=C=O)N=C=O |
同义词 |
DIPHENYLMETHYLENEDIISOCYANATE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



